methyl 4-[(E)-[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate
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Overview
Description
Methyl 4-[(E)-[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate typically involves multiple steps. One common method involves the reaction of 4-hydroxybenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form the corresponding imine. This imine is then reacted with methyl 4-formylbenzoate under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol with concentrated hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[(E)-[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxyphenylacetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
Uniqueness
Methyl 4-[(E)-[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(E)-[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-16-3-7-18(8-4-16)23-26-22(15-17-5-9-19(10-6-17)25(30)31-2)24(29)27(23)20-11-13-21(28)14-12-20/h3-15,28H,1-2H3/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNRINREINELM-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)N2C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=O)OC)/C(=O)N2C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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